molecular formula C20H9N5O10 B2486178 2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene CAS No. 253605-88-8

2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene

Cat. No.: B2486178
CAS No.: 253605-88-8
M. Wt: 479.317
InChI Key: SJSFLMYGIRZXLB-UHFFFAOYSA-N
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Description

2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene: is a complex organic compound characterized by its multiple nitro groups and aromatic structure. This compound is known for its strong electron-withdrawing properties due to the presence of nitro groups, making it a significant molecule in various chemical applications. It is often used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2,4,5,7-tetranitro-9-[(4-nitrophenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9N5O10/c26-21(27)11-3-1-10(2-4-11)5-14-15-6-12(22(28)29)8-17(24(32)33)19(15)20-16(14)7-13(23(30)31)9-18(20)25(34)35/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFLMYGIRZXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene typically involves the nitration of fluorene derivatives. The process begins with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by a condensation reaction with 4-nitrobenzaldehyde to form the final product. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective introduction of nitro groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further participate in various substitution reactions.

    Substitution: The nitro groups can be substituted by other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4,5,7-Tetranitro-9-[(4-nit

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